[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride
Overview
Description
[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride: is a coordination complex with the chemical formula C27H26Cl2P2Pd . This compound is widely used in organic synthesis as a catalyst for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions . It is known for its ability to facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride, also known as Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), is to act as a catalyst in various organic synthesis reactions . It is particularly used in cross-coupling reactions .
Mode of Action
This compound interacts with its targets by facilitating the coupling of two different organic substrates . It does this by first coordinating to the substrates, then mediating the transmetallation and reductive elimination steps that are central to cross-coupling reactions .
Biochemical Pathways
The affected pathways primarily involve the formation of carbon-carbon bonds in organic molecules . This includes the Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling reactions . The downstream effects include the synthesis of complex organic compounds from simpler precursors .
Pharmacokinetics
The compound’s efficiency and selectivity in catalyzing reactions can be influenced by factors such as temperature, solvent, and concentration .
Result of Action
The molecular and cellular effects of the compound’s action are seen in the products of the reactions it catalyzes . These can range from pharmaceuticals to materials for electronics, depending on the substrates used in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride typically involves the reaction of palladium(II) chloride with 1,3-bis(diphenylphosphino)propane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product . The general reaction scheme is as follows:
PdCl2+C27H26P2→C27H26P2PdCl2
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride is involved in various types of reactions, primarily as a catalyst. These include:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions.
Oxidative Additions and Reductive Eliminations: These are key steps in many catalytic cycles involving palladium complexes.
Common Reagents and Conditions:
Major Products: The major products of these reactions are typically biaryl compounds, alkenes, or other coupled products, depending on the specific reaction and substrates used .
Scientific Research Applications
Chemistry:
Catalysis: Widely used as a catalyst in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Polymerization: Employed in the co-polymerization of carbon monoxide and ethylene to produce polyketones.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Agrochemicals: Used in the production of agrochemical compounds.
Dyestuffs: Involved in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- Bis(triphenylphosphine)palladium(II) Dichloride
- [1,1’-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride
- [1,3-Bis(diphenylphosphino)propane]palladium(II) Triflate
Uniqueness: [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride is unique due to its specific ligand structure, which provides a suitable bite angle and electronic environment for efficient catalysis. This makes it particularly effective in certain cross-coupling reactions compared to other palladium complexes .
Properties
CAS No. |
59831-02-6 |
---|---|
Molecular Formula |
C27H28Cl2P2Pd+2 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
dichloropalladium;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium |
InChI |
InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2 |
InChI Key |
LDFBXJODFADZBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) in understanding its potential applications?
A1: The research paper by Steffen et al. provides a detailed analysis of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II). They found that the palladium atom adopts a distorted square-planar coordination geometry, which is typical for complexes of this type. Understanding the spatial arrangement of the ligands around the palladium center is crucial for predicting its reactivity and potential catalytic activity. For example, the bite angle of the 1,3-bis(diphenylphosphino)propane ligand can influence the accessibility of the palladium center to reactants, thereby impacting its catalytic efficiency and selectivity.
Q2: How do the structural differences between Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) and its analogues, Dichloro[bis(diphenylphosphino)methane]palladium(II) and Dichloro[bis(diphenylphosphino)ethane]palladium(II), potentially affect their catalytic behavior?
A2: Steffen et al. investigated a series of palladium(II) complexes, including Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), Dichloro[bis(diphenylphosphino)methane]palladium(II), and Dichloro[bis(diphenylphosphino)ethane]palladium(II), each featuring different diphosphine ligands. The varying carbon chain lengths between the phosphorus atoms in these ligands directly impact the bite angle and flexibility of the coordination sphere around the palladium center. These structural differences can significantly influence the catalytic activity and selectivity of these complexes in various reactions, such as cross-coupling reactions, by affecting substrate binding and the ease of intermediate formation.
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